molecular formula C68H50Cl2N8O20 B12774838 Teicoplanin aglycone deriv.

Teicoplanin aglycone deriv.

Cat. No.: B12774838
M. Wt: 1370.1 g/mol
InChI Key: QUAZIFISGQTVHC-FLWVFBMTSA-N
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Description

Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-1H-indol-3-yl-N15-(oxoacetyl)-, is a complex organic compound known for its antimicrobial properties. It is a derivative of ristomycin A, which is an antibiotic. The aglycone form lacks the sugar moiety present in the parent compound, making it structurally distinct and often more chemically reactive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ristomycin A aglycone involves multiple steps, including chlorination, demethylation, and deoxygenation reactions. The process typically starts with the parent compound, ristomycin A, which undergoes selective chlorination at the 22 and 31 positions. This is followed by demethylation at the 7 and 64 positions and deoxygenation at the 19 position.

Industrial Production Methods

Industrial production of Ristomycin A aglycone is generally carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions under stringent conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Ristomycin A aglycone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

Ristomycin A aglycone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ristomycin A aglycone involves the inhibition of bacterial cell wall synthesis. The compound binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This leads to cell lysis and death. The molecular targets include enzymes involved in cell wall biosynthesis, such as transpeptidases and carboxypeptidases .

Comparison with Similar Compounds

Similar Compounds

    Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.

    Teicoplanin: Shares structural similarities and is used to treat similar bacterial infections.

    Dalbavancin: A newer glycopeptide antibiotic with enhanced activity and a longer half-life.

Uniqueness

Ristomycin A aglycone is unique due to its specific chlorination pattern and the presence of the N15-1H-indol-3-yl-N15-(oxoacetyl) group. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C68H50Cl2N8O20

Molecular Weight

1370.1 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[1H-indol-3-yl(oxaldehydoyl)amino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C68H50Cl2N8O20/c69-39-13-27-5-11-47(39)97-50-20-32-21-51(61(50)87)98-48-12-8-30(18-40(48)70)60(86)58-66(92)76-57(68(94)95)38-23-34(81)24-46(84)53(38)37-17-28(6-9-44(37)82)54(63(89)77-58)74-65(91)56(32)75-64(90)55-31-15-33(80)22-35(16-31)96-49-19-29(7-10-45(49)83)59(67(93)72-42(14-27)62(88)73-55)78(52(85)26-79)43-25-71-41-4-2-1-3-36(41)43/h1-13,15-26,42,54-60,71,80-84,86-87H,14H2,(H,72,93)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,77,89)(H,94,95)/t42-,54-,55+,56-,57+,58+,59+,60-/m1/s1

InChI Key

QUAZIFISGQTVHC-FLWVFBMTSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)N[C@@H]7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)NC7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Origin of Product

United States

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